2-[2-(2,4-Dichloro-phenoxy)ethyl]-1,3-dioxane
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,4-Dichloro-phenoxy)ethyl]-1,3-dioxane typically involves the reaction of 2,4-dichlorophenol with ethylene oxide to form 2-(2,4-dichlorophenoxy)ethanol. This intermediate is then reacted with 1,3-dioxane under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[2-(2,4-Dichloro-phenoxy)ethyl]-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro-substituted positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-[2-(2,4-Dichloro-phenoxy)ethyl]-1,3-dioxane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 2-[2-(2,4-Dichloro-phenoxy)ethyl]-1,3-dioxane involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A systemic herbicide with similar structural features.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another herbicide with a similar phenoxy structure.
MCPA (2-methyl-4-chlorophenoxyacetic acid): A selective herbicide used to control broadleaf weeds.
Uniqueness
2-[2-(2,4-Dichloro-phenoxy)ethyl]-1,3-dioxane is unique due to its dioxane ring structure, which imparts distinct chemical and physical properties. This structural feature differentiates it from other phenoxy compounds and contributes to its specific reactivity and applications .
Properties
IUPAC Name |
2-[2-(2,4-dichlorophenoxy)ethyl]-1,3-dioxane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2O3/c13-9-2-3-11(10(14)8-9)15-7-4-12-16-5-1-6-17-12/h2-3,8,12H,1,4-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUCFVAZNIBPWKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCOC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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